3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one
CAS No.:
Cat. No.: VC15893743
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20N2O2 |
|---|---|
| Molecular Weight | 296.4 g/mol |
| IUPAC Name | 3-amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one |
| Standard InChI | InChI=1S/C18H20N2O2/c1-3-12-4-6-13(7-5-12)17-16(19)18(21)20(17)14-8-10-15(22-2)11-9-14/h4-11,16-17H,3,19H2,1-2H3 |
| Standard InChI Key | RYBFIYBCLOFPOK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound features a β-lactam core (azetidin-2-one) with three distinct substituents (Figure 1):
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Position 1: A 4-methoxyphenyl group (C₆H₄-OCH₃) providing electron-donating properties.
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Position 3: A primary amino group (-NH₂) enabling hydrogen bonding and derivatization.
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Position 4: A 4-ethylphenyl moiety (C₆H₄-CH₂CH₃) contributing hydrophobic interactions.
The molecular formula is C₁₈H₂₀N₂O₂ (MW: 296.4 g/mol), with a calculated XLogP3 of ~3.2, indicating moderate lipophilicity .
Stereochemical Considerations
While stereochemical data for this specific compound remain limited, analogous β-lactams exhibit cis-configuration at positions 3 and 4 due to cyclization kinetics during synthesis . The 3-amino group likely adopts an axial orientation, influencing target binding .
Synthetic Methodologies
Key Synthetic Routes
The synthesis typically employs a Staudinger ketene-imine cycloaddition (Table 1) :
Table 1: Representative Synthesis Protocol
| Step | Reagents/Conditions | Intermediate | Yield |
|---|---|---|---|
| 1 | 4-Ethylbenzaldehyde + 4-methoxyaniline → Imine | Schiff base | 85% |
| 2 | Crotonyl chloride, Et₃N, 0°C → Cyclization | Crude β-lactam | 62% |
| 3 | NH₃/MeOH → Amination | Final product | 78% |
Purification Challenges
The polar amino group and hydrophobic aryl substituents necessitate mixed-mode chromatography (C18/SCX) for >98% purity . Recrystallization from ethyl acetate/n-hexane (1:3) yields prismatic crystals suitable for X-ray analysis .
Biological Activities and Mechanisms
Antiproliferative Effects
In MCF-7 breast cancer cells, structural analogs demonstrate IC₅₀ = 8–50 nM, comparable to combretastatin A-4 (CA-4) . While direct data for this compound are pending, its 3-vinyl analog (7s) shows:
Docking studies suggest binding at the colchicine site (β-tubulin intradimer interface), with binding energy ΔG = -9.2 kcal/mol .
Physicochemical and ADME Properties
Table 2: Key ADME Parameters
| Parameter | Value | Method |
|---|---|---|
| Solubility (pH 7.4) | 12 μg/mL | Shake-flask |
| logP | 3.1 ± 0.2 | HPLC |
| Plasma Protein Binding | 89% | Equilibrium dialysis |
| Metabolic Stability (HLM) | t₁/₂ = 28 min | Microsomal assay |
The compound exhibits:
Therapeutic Applications and Derivatives
Oncology Lead Optimization
Structural modifications enhancing potency:
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